2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride

Benzisoxazole cyclisation Risperidone intermediate Stereochemical specificity

2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride (CAS 138271-16-6) is the (Z)-stereoisomer monohydrochloride salt of a piperidinyl methanone oxime, with the molecular formula C₁₂H₁₅ClF₂N₂O and a molecular weight of 276.71 g/mol. The compound is officially designated as (Z)-(2,4-difluorophenyl)piperidin-4-ylmethanone oxime monohydrochloride under EC number 424-740-2 and carries a harmonised classification of Acute Tox.

Molecular Formula C12H15ClF2N2O
Molecular Weight 276.71 g/mol
CAS No. 138271-16-6
Cat. No. B3047368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride
CAS138271-16-6
Molecular FormulaC12H15ClF2N2O
Molecular Weight276.71 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=NO)C2=C(C=C(C=C2)F)F.Cl
InChIInChI=1S/C12H14F2N2O.ClH/c13-9-1-2-10(11(14)7-9)12(16-17)8-3-5-15-6-4-8;/h1-2,7-8,15,17H,3-6H2;1H/b16-12-;
InChIKeyCPVWKXXFKMUDPA-PXJKFVASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluorophenyl-(4-piperidinyl)methanone Oxime Hydrochloride: Procurement Identity and Baseline Characteristics for Scientific Buyers


2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride (CAS 138271-16-6) is the (Z)-stereoisomer monohydrochloride salt of a piperidinyl methanone oxime, with the molecular formula C₁₂H₁₅ClF₂N₂O and a molecular weight of 276.71 g/mol . The compound is officially designated as (Z)-(2,4-difluorophenyl)piperidin-4-ylmethanone oxime monohydrochloride under EC number 424-740-2 and carries a harmonised classification of Acute Tox. 4 and Eye Dam. 1 under the CLP Regulation [1]. It serves as a critical stereochemically-defined intermediate in the synthesis of the atypical antipsychotic agents risperidone and iloperidone, where the Z-configuration at the oxime double bond is essential for the downstream benzisoxazole ring-closure reaction.

Why Generic Substitution of 2,4-Difluorophenyl-(4-piperidinyl)methanone Oxime Hydrochloride Is Not Scientifically Viable


Generically substituting this intermediate with the corresponding E-isomer oxime, the free-base oxime, or the parent ketone is scientifically unsound because the stereochemistry at the oxime double bond directly governs reactivity in the subsequent cyclisation step. The E-isomer oxime is essentially unreactive towards benzisoxazole ring formation, meaning that any material containing a significant fraction of the E-isomer will produce substantially lower yields or fail entirely in the downstream synthesis of risperidone and iloperidone [1]. Moreover, the free-base oxime lacks the crystallinity, defined melting point, and validated purity specifications of the hydrochloride salt, introducing additional variability in reaction stoichiometry and impurity profiles during process-scale manufacture . The quantitative evidence detailed in Section 3 demonstrates why procurement specifications must rigorously demand the (Z)-isomer hydrochloride salt.

Quantitative Differentiation Evidence for 2,4-Difluorophenyl-(4-piperidinyl)methanone Oxime Hydrochloride Against Closest Analogs


Stereochemical Selectivity: Z-Isomer Cyclisation Competence vs. E-Isomer Inertness

The (Z)-oxime hydrochloride is the only isomer that undergoes efficient cyclisation to form the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core required for risperidone and iloperidone. The E-isomer oxime is not merely slower reacting but is described as 'essentially unreactive' in the cyclisation step [1]. This means that an intermediate containing even 20% of the E-isomer can reduce productive cyclisation yield proportionally. Enriched Z-isomer oxime with at least 95% Z-content, typically achieved via the hydrochloride salt, is therefore specified to maximise downstream reaction efficiency.

Benzisoxazole cyclisation Risperidone intermediate Stereochemical specificity

Purity Advantage: Hydrochloride Salt (98% HPLC) vs. Free-Base Oxime (95%)

Commercially available (Z)-oxime hydrochloride is routinely supplied at ≥98% purity by HPLC, whereas the corresponding free-base oxime (CAS 691007-05-3) is typically offered at 95% purity . The 3-percentage-point difference in purity translates to a 60% reduction in total impurity burden (5% total impurities in the free base vs. 2% in the HCl salt). For pharmaceutical intermediate procurement, this directly impacts downstream purification requirements and final API purity profiles.

HPLC purity Oxime hydrochloride Intermediate quality

Physical Form and Melting Point: Crystalline Salt (265–272°C) vs. Free-Base with No Defined Melting Point

The (Z)-oxime hydrochloride is a well-defined crystalline solid with a melting point of 265–272°C, as reported in batch release specifications . In contrast, the free-base (Z)-oxime has no published melting point and is typically described as a solid or semi-solid with unspecified thermal behaviour . The E-isomer oxime similarly lacks a reported melting point and is described as an off-white solid without quantitative thermal data [1]. The high and sharp melting range of the hydrochloride salt provides a robust quality control metric for identity and purity verification during incoming material inspection.

Melting point Crystallinity Solid-state characterisation

Process Yield: Oxime Hydrochloride Enables >80% Overall Risperidone Yield vs. Prior Methods at 45–63%

US Patent 7,202,360 B2 teaches that reacting the (Z)-oxime hydrochloride with the pyrimidinone electrophile in 20–40% aqueous alkali hydroxide achieves a single-step coupling plus cyclisation, yielding risperidone with an overall yield of at least 80% [1]. By comparison, earlier methods cited in the patent background—including sequential alkylation–oximation–cyclisation routes—delivered overall yields ranging from 45% to 63%, and a coupling yield as low as 46% due to side reactions [1]. The use of the pre-formed oxime hydrochloride as the coupling partner eliminates the need for a separate oximation step prior to ring closure and avoids competing self-polymerisation of the benzisoxazole intermediate.

Risperidone synthesis Process yield Aqueous alkali coupling

Regulatory Acceptance: Validated Reference Standard Meeting USP, EMA, JP, and BP Requirements

The (Z)-oxime hydrochloride is commercially supplied as a well-characterised reference material that meets the stringent regulatory standards of USP, EMA, JP, and BP [1]. It is formally catalogued as Iloperidone Impurity 21 and plays a key role in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and the commercial production of iloperidone [1]. In contrast, the free-base oxime and the E-isomer oxime are primarily sold as research-grade chemicals without the same level of regulatory characterization or pharmacopoeial acceptance [2].

Reference standard Pharmacopoeial compliance ANDA/NDA filing

Class-Level Inference: 2,4-Difluoro Substitution Pattern vs. 2,4-Dichloro Analog for Benzisoxazole Formation

The 2,4-difluorophenyl substitution pattern is specifically required for the intramolecular nucleophilic aromatic substitution that forms the benzisoxazole ring. The fluorine atoms serve as leaving groups in the cyclisation step, and their electronegativity activates the aromatic ring towards nucleophilic attack. The 2,4-dichlorophenyl analog oxime (CAS 84163-53-1) has a different leaving-group propensity and electronic profile; chlorine is a poorer leaving group than fluorine in SₙAr reactions under the alkaline cyclisation conditions typically employed [1]. While no direct head-to-head cyclisation yield comparison is publicly available for the dichloro analog, the well-established superior leaving-group ability of fluoride over chloride in SₙAr chemistry supports the selection of the difluoro intermediate for reliable benzisoxazole formation.

Fluorine substitution effect Benzisoxazole cyclisation Leaving group aptitude

High-Value Application Scenarios for 2,4-Difluorophenyl-(4-piperidinyl)methanone Oxime Hydrochloride Based on Quantitative Differentiation Evidence


GMP-Compliant Manufacture of Risperidone and Iloperidone via Stereospecific Oxime Cyclisation

In GMP manufacturing of risperidone or iloperidone, the (Z)-oxime hydrochloride is the only intermediate capable of undergoing efficient benzisoxazole cyclisation. The E-isomer is unreactive under the same conditions [1]. Procurement teams must specify ≥95% Z-isomer content (confirmed by NMR or HPLC) and ≥98% total purity to ensure the coupling–cyclisation sequence proceeds with the >80% overall yield demonstrated in US 7,202,360 B2 [2].

Regulatory Reference Standard for Impurity Profiling in ANDA/NDA Submissions

The (Z)-oxime hydrochloride is supplied as a fully characterised reference material compliant with USP, EMA, JP, and BP monographs, listed as Iloperidone Impurity 21 [1]. Analytical development and quality control laboratories use it for HPLC system suitability, relative retention time marking, and impurity limit testing. Using pharmacopoeially accepted material avoids the additional validation burden required when employing research-grade free-base or E-isomer oximes that lack regulatory certification [2].

Process Development and Scale-Up Employing the Aqueous Alkali One-Pot Protocol

Process chemistry teams developing cost-effective risperidone routes select the oxime hydrochloride because it enables a one-pot coupling–cyclisation in 20–40% aqueous alkali hydroxide, eliminating the separate oximation and benzisoxazole isolation steps of legacy processes [1]. The crystalline hydrochloride salt allows accurate weighing under production conditions, unlike the hygroscopic or poorly crystalline free-base oxime, ensuring reproducible stoichiometry across batch scales.

Synthesis of 2,4-Difluorophenyl(piperidin-4-yl)methanone Oxime Derivatives for Antimicrobial Screening

In medicinal chemistry research, the (Z)-oxime hydrochloride serves as the starting material for preparing sulfonyl and acyl oxime derivatives evaluated for in vitro antibacterial and antifungal activity [1]. The 98% HPLC purity and defined melting point (265–272°C) of the hydrochloride salt provide a reliable starting point for structure–activity relationship (SAR) studies, minimising variability introduced by lower-purity free-base starting materials.

Quote Request

Request a Quote for 2,4-Difluorophenyl-(4-piperidinyl)methanone oxime hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.